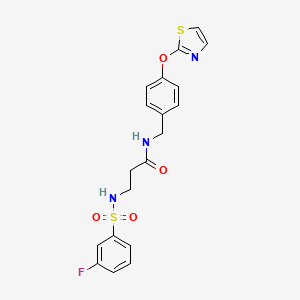

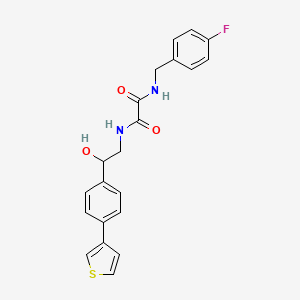

![molecular formula C12H15N3O2S2 B2930906 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034553-02-9](/img/structure/B2930906.png)

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C12H13N3OS . It is offered by Benchchem for CAS No. 2034453-82-0.

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H13N3OS. The compound includes a cyclopenta[c]pyrazol ring, which is a type of heterocyclic compound . The exact structure would require more detailed spectroscopic data for accurate determination.Applications De Recherche Scientifique

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the construction of molecules with borate and sulfonamide groups. These groups are pivotal in various nucleophilic and amidation reactions, which are foundational processes in organic chemistry .

Drug Development

In the realm of drug development, the compound’s structural features make it a candidate for creating enzyme inhibitors or ligand drugs. Its potential applications include the treatment of tumors, microbial infections, and as a component in anticancer drugs .

Diagnostic Agents

The compound’s unique structure allows it to be used in the synthesis of diagnostic agents. For instance, it can be utilized as a fluorescent probe to identify biological and chemical substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Due to its stability and reactivity, the compound can be incorporated into stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to deliver drugs like insulin and genes in a controlled manner .

Boronic Acid Derivatives

The compound can be used to synthesize boronic acid derivatives, which are essential in protecting diols during organic synthesis. These derivatives also play a role in asymmetric synthesis, Diels–Alder reactions, and Suzuki coupling reactions .

Chemotherapeutic Agents

Given its structural similarity to other therapeutic compounds, it may be explored for its chemotherapeutic value. The compound could be modified to enhance its interaction with biological targets, potentially leading to new treatments for various diseases .

Heterocyclic Compound Synthesis

As a heterocyclic compound with a pyrazole ring, it is a valuable precursor in the synthesis of other heterocyclic compounds. These compounds are widely used in pharmaceuticals due to their diverse biological activities .

Material Science Applications

The compound’s molecular structure could be exploited in material science, particularly in the development of new materials with specific electronic or photonic properties. Its electrostatic potential and frontier molecular orbitals could be studied to design materials with desired characteristics .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that have a nucleophilic attack site

Mode of Action

The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible nucleophilic attack site . This suggests that the compound might interact with its targets through a nucleophilic substitution reaction.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The potential nucleophilic attack site suggests that it might cause changes in the target molecules, possibly altering their function

Propriétés

IUPAC Name |

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-15-11(9-4-2-5-10(9)14-15)8-13-19(16,17)12-6-3-7-18-12/h3,6-7,13H,2,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWPFOABNYUQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

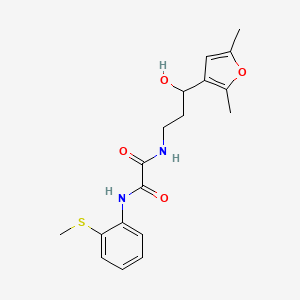

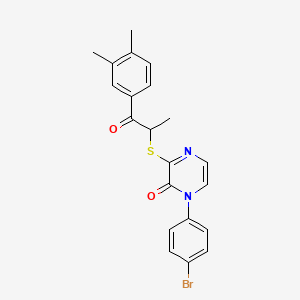

![5-Chloro-7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2930823.png)

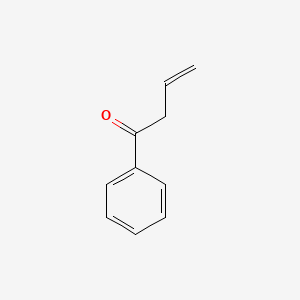

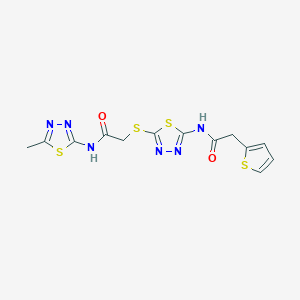

![Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2930827.png)

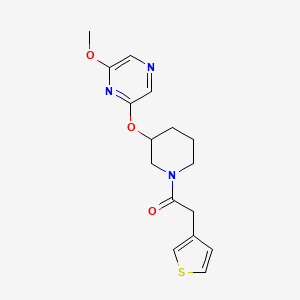

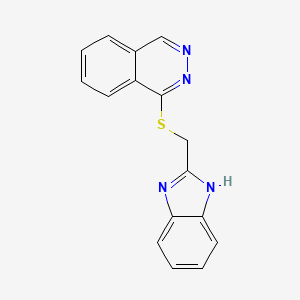

![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2930837.png)

![8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2930838.png)